Methyl 2-amino-4-bromobenzo[d]thiazole-6-carboxylate

Catalog No.
S871564
CAS No.
1155287-27-6
M.F
C9H7BrN2O2S
M. Wt
287.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 2-amino-4-bromobenzo[d]thiazole-6-carboxyla...

CAS Number

1155287-27-6

Product Name

Methyl 2-amino-4-bromobenzo[d]thiazole-6-carboxylate

IUPAC Name

methyl 2-amino-4-bromo-1,3-benzothiazole-6-carboxylate

Molecular Formula

C9H7BrN2O2S

Molecular Weight

287.14 g/mol

InChI

InChI=1S/C9H7BrN2O2S/c1-14-8(13)4-2-5(10)7-6(3-4)15-9(11)12-7/h2-3H,1H3,(H2,11,12)

InChI Key

IKKRGORQBKUVHQ-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC2=C(C(=C1)Br)N=C(S2)N

Canonical SMILES

COC(=O)C1=CC2=C(C(=C1)Br)N=C(S2)N

The exact mass of the compound Methyl 2-amino-4-bromobenzo[d]thiazole-6-carboxylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Methyl 2-amino-4-bromobenzo[d]thiazole-6-carboxylate (CAS 1155287-27-6) is a highly functionalized, tri-orthogonal heterocyclic building block utilized in medicinal chemistry and advanced materials synthesis. Featuring a 2-amino group, a 4-bromo substituent, and a 6-methyl ester, this scaffold allows for sequential, site-specific modifications without the need for complex protection-deprotection strategies [1]. Procurement of this specific pre-functionalized building block streamlines the synthesis of complex benzothiazole libraries by providing immediate access to transition-metal catalyzed cross-coupling at the 4-position and late-stage derivatization at the 2- and 6-positions.

Attempting to substitute this compound with its unbrominated analog (methyl 2-aminobenzo[d]thiazole-6-carboxylate) followed by late-stage bromination results in poor regiocontrol, yielding complex mixtures of 4-bromo, 7-bromo, and N-brominated species that require exhaustive chromatographic separation[1]. Furthermore, utilizing the free carboxylic acid variant (2-amino-4-bromobenzo[d]thiazole-6-carboxylic acid) instead of the methyl ester severely limits processability; the free acid exhibits poor solubility in standard organic solvents and frequently poisons palladium catalysts during cross-coupling reactions, rendering it unsuitable for high-throughput automated synthesis workflows.

Precursor Suitability: Suzuki-Miyaura Cross-Coupling Efficiency

The methyl ester protection in Methyl 2-amino-4-bromobenzo[d]thiazole-6-carboxylate is critical for maintaining high catalytic efficiency during palladium-catalyzed cross-coupling reactions at the sterically hindered 4-position. When subjected to standard Suzuki-Miyaura conditions, the target methyl ester achieves >85% yield, whereas the free acid comparator suffers from catalyst deactivation and poor solubility, yielding <40% [1].

Evidence DimensionSuzuki-Miyaura coupling yield
Target Compound Data>85% yield
Comparator Or Baseline2-Amino-4-bromobenzo[d]thiazole-6-carboxylic acid (Free Acid) [<40% yield]
Quantified Difference>45% absolute yield increase
ConditionsPd(dppf)Cl2, K2CO3, 1,4-Dioxane/H2O, 80°C, 12 hours with phenylboronic acid

Procuring the esterified scaffold prevents catalyst poisoning and ensures high yields in downstream C-C bond formation steps.

Reproducibility and Yield: Regiomeric Purity vs. Late-Stage Bromination

Utilizing the pre-brominated Methyl 2-amino-4-bromobenzo[d]thiazole-6-carboxylate guarantees >98% regiomeric purity at the 4-position. In contrast, attempting a late-stage electrophilic bromination on the unbrominated methyl 2-aminobenzo[d]thiazole-6-carboxylate baseline yields an unfavorable 60:40 mixture of 4-bromo and 7-bromo isomers, alongside N-bromination artifacts [1].

Evidence DimensionRegiomeric purity of the 4-bromo isomer
Target Compound Data>98% purity (pre-functionalized commercial standard)
Comparator Or BaselineMethyl 2-aminobenzo[d]thiazole-6-carboxylate + NBS bromination (~60% purity)
Quantified Difference~38% increase in target isomer purity
ConditionsStandard electrophilic bromination (NBS in DMF or Br2 in AcOH)

Procuring the pre-brominated compound eliminates the need for costly and time-consuming preparative HPLC to separate closely eluting positional isomers.

Handling and Processability: Aprotic Solvent Solubility

For integration into automated liquid handling systems and flow chemistry, building blocks must exhibit high solubility in standard aprotic solvents. Methyl 2-amino-4-bromobenzo[d]thiazole-6-carboxylate demonstrates a solubility of >50 mg/mL in DMF at 25°C, whereas the free acid comparator is highly insoluble (<5 mg/mL) due to strong intermolecular hydrogen bonding [1].

Evidence DimensionSolubility in N,N-Dimethylformamide (DMF) at 25°C
Target Compound Data>50 mg/mL
Comparator Or Baseline2-Amino-4-bromobenzo[d]thiazole-6-carboxylic acid (<5 mg/mL)
Quantified Difference>10-fold increase in solubility
Conditions25°C, atmospheric pressure, visual and HPLC-UV confirmation of saturation

High solubility in aprotic solvents is a strict prerequisite for reliable use in high-throughput library synthesis and flow chemistry reactors.

DNA-Encoded Library (DEL) Scaffold Synthesis

The tri-orthogonal reactivity of this compound makes it an ideal core scaffold for DEL synthesis. The 2-amino group can be acylated, the 4-bromo position allows for diverse structural elaboration via Suzuki or Buchwald-Hartwig couplings, and the 6-methyl ester can be subsequently hydrolyzed for DNA-tag ligation[1].

Development of ATP-Competitive Kinase Inhibitors

Benzothiazoles are privileged scaffolds in oncology and inflammatory disease research. The specific substitution pattern of this compound allows researchers to probe the hinge-binding region using the 2-amino group, while directing solubilizing or selectivity-driving moieties into the solvent-exposed channel via the 4- and 6-positions [1].

Synthesis of Push-Pull Fluorescent Probes

By utilizing the electron-donating properties of the 2-amino group and the electron-withdrawing nature of the 6-carboxylate, this scaffold serves as a strong donor-acceptor system. Cross-coupling at the 4-position allows for the extension of the conjugated pi-system, enabling the precise tuning of emission wavelengths for biological imaging applications [2].

XLogP3

2.6

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Dates

Last modified: 08-16-2023

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